N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Overview
Description
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperazine ring and the sulfonamide group suggests potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of 4-methylpiperazine with an appropriate acylating agent to introduce the 2-oxoethoxy group.
Sulfonamide formation: The piperazine derivative is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Where each step is carried out in separate reactors.
Continuous flow synthesis: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups present.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential use as an antibacterial or antifungal agent.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide likely involves:
Molecular targets: Enzymes or receptors in bacterial cells.
Pathways: Inhibition of enzyme activity or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of bacterial infections.
Uniqueness
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is unique due to the presence of the piperazine ring, which may confer additional pharmacological properties compared to simpler sulfonamides.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXIHYDUWYUSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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